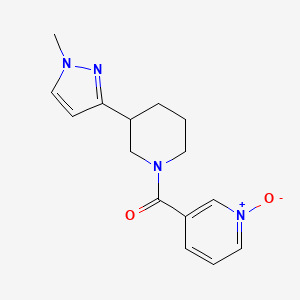

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. It may participate in oxidation-reduction reactions , substitution reactions , and cyclization reactions . For example, the protodeboronation of boronic esters can lead to valuable transformations, such as anti-Markovnikov alkene hydromethylation .

Aplicaciones Científicas De Investigación

Biological Activities and Medicinal Applications

- Anti-Malarial Activity : Compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, such as our compound of interest, have demonstrated anti-malarial properties .

- Anti-Inflammatory Effects : These derivatives exhibit anti-inflammatory activity, making them potential candidates for managing inflammatory conditions .

- Antipyretic and Analgesic Properties : The compound may help reduce fever and alleviate pain .

- Antifungal and Antibacterial Activity : Researchers have explored its effectiveness against fungal and bacterial infections .

- Antiviral Potential : It shows promise as an antiviral agent .

- Antioxidant Properties : The compound’s antioxidant activity could be valuable in combating oxidative stress .

Chemical Industry and Metal Ion Extraction

- Chelating and Extracting Reagents : Bis(pyrazolyl)methanes, including our compound, serve as chelating agents and extractors for various metal ions .

- Fungicides and Pesticides : These derivatives find applications in crop protection as fungicides and pesticides .

Organic Synthesis and Pharmaceuticals

- Raw Material and Intermediate : Our compound serves as an essential raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .

Cardiac Disorders Treatment

- Polymorphs for Cardiac Disorders : Novel polymorphs of this compound have therapeutic potential for treating cardiac disorders, including systolic dysfunction, dilated cardiomyopathy (DCM), and heart failure with reserved ejection fraction (HFrEF) .

Solving Biological Problems

- sEH Inhibitors : The compound’s structure may contribute to the design of soluble epoxide hydrolase (sEH) inhibitors, which have implications in cardiovascular health .

Antitumor Activity

Mecanismo De Acción

Target of Action

Similar compounds containing a pyrazole core have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

It’s known that the pyrazole core is a key structural motif in many biologically active compounds . The presence of the pyrazole core and other functional groups may influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with a pyrazole core have been reported to affect a variety of biological pathways, including anti-inflammatory, antitumor, antidiabetic, and antioxidant pathways . The compound’s effect on these pathways would depend on its specific structure and the nature of its interaction with its targets.

Result of Action

Based on the reported biological activities of similar compounds , it can be inferred that the compound may have potential therapeutic effects in various conditions.

Propiedades

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-17-9-6-14(16-17)12-4-2-7-18(10-12)15(20)13-5-3-8-19(21)11-13/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLKQREPFYQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774789.png)

![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)